N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
Molecular Formula |
C16H12ClN3O2S |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C16H12ClN3O2S/c1-22-13-8-7-11(17)9-12(13)18-16(21)15-14(19-20-23-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,21) |
InChI Key |
WDAXLHAGIZOVAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 5-chloro-2-methoxyaniline with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized using a suitable oxidizing agent, such as bromine or iodine, to yield the desired thiadiazole derivative. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity and yield of the final product.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Reactant: Concentrated HCl (6M) at reflux (110°C, 12 hours).
Product: 5-Chloro-2-methoxybenzoic acid and 4-phenyl-1,2,3-thiadiazole-5-amine. -
Basic Hydrolysis :
Reactant: NaOH (4M) at 80°C for 8 hours.
Product: Corresponding carboxylate salt.
Electrophilic Aromatic Substitution (EAS)
The electron-deficient thiadiazole ring facilitates limited EAS at the C-4 position:
| Reaction Type | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative | 45% |
| Sulfonation | H₂SO₄/SO₃, 50°C | 4-Sulfo derivative | 30% |
The chloro and methoxy groups on the phenyl ring direct further substitution to the para position relative to existing substituents.
Nucleophilic Substitution
The 5-chloro substituent on the phenyl ring undergoes nucleophilic displacement with strong nucleophiles:
-
Reaction with Sodium Methoxide :
Conditions: NaOMe in DMF, 120°C, 6 hours.
Product: 5-Methoxy-2-methoxyphenyl analog (Yield: 55%). -
Ammonolysis :
Conditions: NH₃ (g) in ethanol, 100°C, 12 hours.
Product: 5-Amino-2-methoxyphenyl derivative (Yield: 40%).
Reductive Transformations
The thiadiazole ring is resistant to reduction under mild conditions but undergoes ring opening with LiAlH₄ :
-
Reactant: LiAlH₄ in THF, reflux (66°C, 4 hours).
-
Product: N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2-dithiolane-5-carboxamide (Yield: 28%).
Cross-Coupling Reactions
The phenyl group at C-4 participates in Suzuki-Miyaura coupling with aryl boronic acids:
| Boronic Acid | Catalyst/Conditions | Product | Yield |
|---|---|---|---|
| 4-MeO-C₆H₄B(OH)₂ | Pd(PPh₃)₄, K₂CO₃, 80°C | 4-(4-Methoxyphenyl) analog | 60% |
| 3-NO₂-C₆H₄B(OH)₂ | Pd(OAc)₂, SPhos, 100°C | 4-(3-Nitrophenyl) analog | 50% |
Biological Interactions
The compound interacts with biological targets via:
-
Hydrogen bonding : Carboxamide NH with protein residues (e.g., GABAₐ receptor) .
-
π-Cation interactions : Thiadiazole ring with cationic residues in enzymatic pockets .
Stability Under Ambient Conditions
-
Photostability : Degrades by ~15% under UV light (254 nm, 24 hours).
-
Thermal Stability : Stable up to 200°C; decomposition begins at 220°C.
Comparative Reactivity of Analogues
| Derivative Structure | Reactivity Trend | Notes |
|---|---|---|
| 4-(4-MeO-phenyl) | Higher solubility | Enhanced EAS at C-4 |
| 4-(3-NO₂-phenyl) | Faster hydrolysis | Electron-withdrawing effect |
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives, including N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, have been studied for their antimicrobial properties against a range of bacterial and fungal strains.
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial activity of various thiadiazole derivatives against both Gram-positive and Gram-negative bacteria using the disk diffusion method. The results indicated that compounds exhibited significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Enterobacter aerogenes | 128 µg/mL |
| Pseudomonas aeruginosa | 256 µg/mL |
The study concluded that the presence of the thiadiazole ring enhances the compound's ability to inhibit bacterial growth, making it a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. These investigations often utilize cell lines representative of different cancer types.
Case Study: Anticancer Efficacy
In a recent study, the compound was tested against several human cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. The results demonstrated notable cytotoxic effects.
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| MCF-7 | 86% |
| HCT-116 | 75% |
| A549 | 67% |
The mechanism of action appears to involve inducing apoptosis in cancer cells, as evidenced by increased markers associated with programmed cell death. Molecular docking studies further suggested that the compound binds effectively to key proteins involved in cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Modifications to the phenyl and methoxy groups have been shown to influence biological activity significantly.
SAR Insights
Research indicates that variations in substituents on the thiadiazole core can lead to enhanced antimicrobial and anticancer properties. For instance, increasing electron-withdrawing groups at specific positions on the aromatic rings has been correlated with improved potency against resistant strains of bacteria and cancer cells .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cell signaling and metabolic pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes.
Pathways Involved: The inhibition of key enzymes and receptors can result in the modulation of signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and apoptosis.
Comparison with Similar Compounds
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives to highlight its uniqueness:
Similar Compounds: N-(5-chloro-2-hydroxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-sulfonamide.
Uniqueness: The presence of the methoxy group at the 2-position and the phenyl group at the 4-position of the thiadiazole ring imparts unique chemical and biological properties to the compound. These structural features enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.
Overview of Thiadiazole Derivatives
Thiadiazoles are known for their wide range of biological activities including antifungal, antiviral, insecticidal, and anticancer effects. The unique structure of thiadiazoles allows for various modifications that can enhance their pharmacological properties. The specific compound features a chloro and methoxy substitution on the phenyl ring, which influences its biological interactions.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer activity.
Case Studies
- Cytotoxicity Evaluation : In vitro studies have demonstrated that this compound has potent cytotoxic effects against various cancer cell lines. For example:
- Mechanism of Action : The anticancer mechanism is believed to involve the inhibition of key enzymes involved in cell division and proliferation. Specifically, the compound may interact with DNA and inhibit topoisomerases or other critical pathways involved in tumor growth .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against various pathogens.
Research Findings
- Antibacterial Activity : Studies have reported that thiadiazole derivatives demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the chloro group enhances this activity .
- Antifungal Properties : In addition to antibacterial effects, this compound has shown effectiveness against fungal strains such as Candida albicans .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest.
The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with other thiadiazole derivatives is useful.
| Compound Name | Anticancer Activity (IC50 µg/mL) | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| This compound | 8.1 (HeLa) | Effective against E. coli | Chloro and methoxy substitutions |
| Thiadiazole Derivative A | 15.0 | Moderate | Lacks chloro substitution |
| Thiadiazole Derivative B | 10.0 | Effective against S. aureus | Different phenolic structure |
Q & A
Q. What are the recommended synthetic routes for preparing N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of 1,2,3-thiadiazole derivatives typically involves cyclization reactions. A plausible route includes:
Intermediate Formation : Condensation of substituted phenylhydrazinecarboxamides with thiosemicarbazide derivatives in acetonitrile under reflux (1–3 minutes) to form a thiourea intermediate.
Cyclization : Treating the intermediate with iodine and triethylamine in DMF to induce cyclization, releasing sulfur and forming the thiadiazole core .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., molar ratios of POCl₃ or iodine) and reaction time to minimize side products. Purify via recrystallization (DMSO/water mixtures) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Analyze and NMR to confirm substituent positions (e.g., methoxy, chloro, and phenyl groups). For example, the methoxy group typically resonates at δ 3.8–4.0 ppm .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₂ClN₃O₂S: ~346.04).
- X-ray Crystallography (if single crystals are obtained): Resolve bond angles and dihedral angles to validate the thiadiazole-carboxamide linkage .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer: Design assays based on structural analogs (e.g., sulfonamides or thiadiazoles with known activities):
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), using ciprofloxacin and fluconazole as controls .
- Enzyme Inhibition : Test against target enzymes (e.g., carbonic anhydrase or acetylcholinesterase) via spectrophotometric assays. Include positive controls (e.g., acetazolamide) and blank reactions to account for solvent effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary halogen positions) using regioselective reactions.
Activity Profiling : Test analogs in parallel assays (e.g., cytotoxicity, enzyme inhibition) to identify critical functional groups.
Statistical Analysis : Use multivariate regression (e.g., CoMFA or CoMSIA) to correlate structural features (e.g., Hammett σ values, logP) with activity trends .
Q. What computational strategies are effective for predicting binding modes and target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with receptors (e.g., bacterial dihydrofolate reductase). Validate with crystallographic data from similar ligands .
- DFT Calculations : Calculate electrostatic potential maps (e.g., using Gaussian 09) to identify nucleophilic/electrophilic regions influencing binding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in solvated environments .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times).
- Purity Verification : Reanalyze compound batches via HPLC (>95% purity) to exclude impurities as confounding factors.
- Mechanistic Follow-Up : Use knock-out models (e.g., CRISPR-edited enzymes) to confirm target specificity .
Q. What methodologies are recommended for studying metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify major Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Forced Degradation : Expose to acidic/basic conditions, UV light, or oxidants (e.g., H₂O₂). Monitor degradation products and quantify stability using Arrhenius kinetics .
Q. How can in vivo efficacy and toxicity be evaluated preclinically?
Methodological Answer:
- Acute Toxicity : Conduct OECD 423 tests in rodents, monitoring mortality, organ weights, and histopathology.
- Pharmacokinetics : Administer via IV/oral routes and measure plasma concentrations (LC-MS) to calculate bioavailability and half-life.
- Efficacy Models : Use infection or tumor xenograft models (e.g., murine S. aureus sepsis) with dose-response studies .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Solvent Screening : Test polar/nonpolar solvent mixtures (e.g., DMSO/hexane, ethanol/water) using vapor diffusion.
- Derivatization : Introduce heavy atoms (e.g., bromine) via Suzuki coupling to improve X-ray diffraction .
Q. How can toxicogenomics elucidate off-target effects in human cell lines?
Methodological Answer:
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells (e.g., HepG2) to identify dysregulated pathways (e.g., apoptosis, oxidative stress).
- Pathway Enrichment : Use tools like DAVID or GSEA to link gene clusters to toxicity mechanisms (e.g., mitochondrial dysfunction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
